molecular formula C8H7FN2O2 B169204 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 112748-06-8

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B169204
CAS RN: 112748-06-8
M. Wt: 182.15 g/mol
InChI Key: LWMAFJZTZAMNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C8H8N2O2 . It has a molecular weight of 164.16 .


Molecular Structure Analysis

The SMILES string for this compound is Nc1ccc2OCC(=O)Nc2c1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 88-93 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Agricultural Applications

  • Preparation as an Intermediate for Herbicide Synthesis : 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is synthesized through hydrogenation and serves as an essential intermediate for the synthesis of the herbicide flumioxazin. Optimal process conditions have been established for efficient production with high yield and purity. This process demonstrates the compound's significance in agricultural chemistry (Y. Hai & Liao Wen-wen, 2006).

  • Herbicidal Activity Enhancement : The fluorination at specific positions on benzoxazinones, including 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, has been shown to significantly enhance phytotoxic activities, making them more effective as herbicides. This demonstrates the compound's potential in the development of new, more efficient herbicide models (F. A. Macias et al., 2006).

Pharmaceutical Research

  • Anticonvulsant Properties : Research indicates that derivatives of this compound, specifically 7-benzylamino derivatives, have shown promising anticonvulsant activities. This highlights its potential in the development of new medications for treating convulsive disorders (Zhongyuan Piao et al., 2008).

  • Antithrombotic Compounds : Fluorinated derivatives of this compound have been explored for their dual antithrombotic properties, combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities. This suggests its applicability in the development of treatments for thrombosis (M. Ilić, D. Kikelj, & J. Ilaš, 2012).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards to the respiratory system . The compound is also classified as a combustible solid .

properties

IUPAC Name

6-amino-7-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMAFJZTZAMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437992
Record name 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112748-06-8
Record name 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2,4-dinitro-5-fluorophenoxyacetic acid (0.25 g) and platinum dioxide (80 mg) in ethanol (10 ml) was subjected to catalytic reduction at room temperature under an ordinary pressure until 130 ml of hydrogen was absorbed. The reaction mixture was filtered, and the filtrate was concentrated to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (0.16 g; yield, 91.4%). M.P., more than 300° C.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (5.6 g) was suspended in 5% acetic acid (112 g), and a solution of 2,4-dinitro-5-fluorophenoxyacetonitrile (2.4 g) in acetic acid (48 g) was dropwise added thereto under reflux, followed by refluxing for an additional 1 hour. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The extract was concentrated, and the precipitated crystals were collected by filtration and washed with a mixture of hexane and ether to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3-(4H)-one (1.3 g; yield, 71.7%).
Name
2,4-dinitro-5-fluorophenoxyacetonitrile
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of ethyl 2,4-dinitro-5-fluorophenoxyacetate (1.3 g) and 5% palladium-carbon (0.35 g) in ethanol (30 ml) was subjected to catalytic reduction at room temperature under an ordinary pressure until 600 ml of hydrogen was absorbed. The reaction mixture was filtered, and the filtrate was concentrated to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (0.68 g; yield, 82.8%).
Name
ethyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 12.2 g (0.22 mol) of iron powder in 100 ml of 5% aqueous acetic acid was added dropwise a solution of 10.0 g (36.5 mmol) of methyl 2,4-dinitro-5-fluorophenoxyacetate in 100 ml of EtOAc and 100 ml of glacial acetic acid. The reaction mixture was stirred at room temperature for 18 hours. The iron was removed by suction filtration through a small pad of Celite® and the filter pad was rinsed with 50 ml of EtOAc. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous layer was extracted with EtOAc (3×50 ml) and the combined organic phases were washed with sodium bicarbonate (2×50 ml), dried over Na2SO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 3.9 g (60% yield) of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one as a brown solid.
Name
methyl 2,4-dinitro-5-fluorophenoxyacetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.